molecular formula C16H22N2O2 B7519474 Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone

Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone

Cat. No. B7519474
M. Wt: 274.36 g/mol
InChI Key: OKTDHHKJEPUBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone, also known as CPPM, is a chemical compound that has been widely used in scientific research. It falls under the category of piperazine derivatives and has been found to have various biochemical and physiological effects. CPPM has been extensively studied for its mechanism of action and its potential applications in different fields of research.

Mechanism of Action

The mechanism of action of Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems. Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been found to enhance the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. It has also been found to have an affinity for adenosine receptors, which may play a role in its effects on the blood-brain barrier.
Biochemical and Physiological Effects
Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been found to have various biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal studies. It has also been found to have potential anti-inflammatory and anti-oxidant effects. Additionally, Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been found to have potential applications in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone is its potential toxicity. It is important to use appropriate safety precautions when handling Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone in lab experiments.

Future Directions

There are several future directions for research on Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone. One area of research is the development of novel Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone involves the reaction of 1-(2-hydroxyphenyl)piperazine with cyclopentanone in the presence of a catalyst. The reaction takes place under mild conditions and yields Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone as a white crystalline solid. The purity of the product can be improved by recrystallization.

Scientific Research Applications

Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been widely used in scientific research as a tool to study various biological processes. It has been found to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been used as a ligand for various receptors, including dopamine receptors, serotonin receptors, and adenosine receptors. It has also been used as a tool to study the blood-brain barrier and its role in drug delivery.

properties

IUPAC Name

cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15-8-4-3-7-14(15)17-9-11-18(12-10-17)16(20)13-5-1-2-6-13/h3-4,7-8,13,19H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTDHHKJEPUBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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